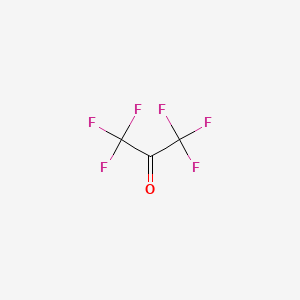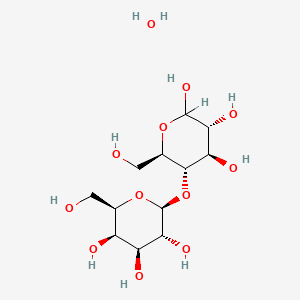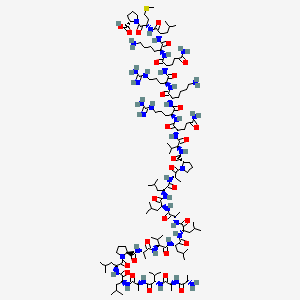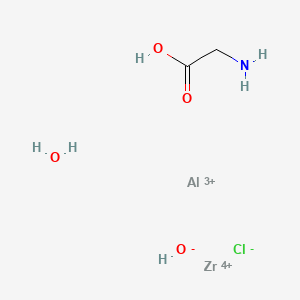
5-CR, 6G, SE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CR, 6G, SE, also known as 5-Carboxyrhodamine 6G, succinimidyl ester, is a fluorophore . It exhibits excitation and emission spectra that fall between those of fluorescein and tetramethylrhodamine . It has a higher fluorescence quantum yield than tetramethylrhodamine conjugates and excellent photostability . The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications .
Molecular Structure Analysis
The empirical formula of 5-CR, 6G, SE is C31H29N3O7 and its molecular weight is 555.58 .Chemical Reactions Analysis
The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications . It reacts with amines to form conjugates .Physical And Chemical Properties Analysis
5-CR, 6G, SE exhibits fluorescence with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 550 nm . It’s stored in a freezer at temperatures between -5 to -30°C and protected from light .Wissenschaftliche Forschungsanwendungen
1. Vision and Planning of 6G Communications
- 6G is expected to be human-centric, focusing on high security, secrecy, and privacy. Researchers envision 6G to address future communication demands of the 2030s, emphasizing systematic frameworks and potential application scenarios (Dang, Amin, Shihada, & Alouini, 2019).
2. 6G Cognitive Radio Network (CRN) Applications and Challenges
- 6G CRNs are anticipated to introduce innovative use cases and performance metrics, such as global coverage and enhanced spectral and energy efficiency. Researchers are exploring the integration of big data and AI technologies to support intelligent applications in 6G CRNs (Aslam, Du, Zhang, Chen, Ahmed, & Qureshi, 2021).
3. Technological Trends and Research in 6G Systems
- 6G is expected to integrate far-reaching applications ranging from autonomous systems to extended reality. Key research areas include service classes, target performance requirements, and enabling technologies for 6G services (Saad, Bennis, & Chen, 2019).
4. Emerging Themes in 6G System Requirements
- Future connectivity in 6G may involve digital twin worlds, multi-sensory data fusion, and precision sensing. AI has the potential to be a foundational element for the 6G air interface and network (Viswanathan & Mogensen, 2020).
5. Key Enabling Technologies for 6G Networks
- 6G networks are expected to bring transformative changes, supporting fully automated systems and intelligent services. Technologies such as mmWave communications, terahertz communications, and drone-based communications are being explored (Bariah et al., 2020).
6. Security in 6G-Aided Intelligent Healthcare Systems
- 6G technology is being researched for its application in transforming smart healthcare systems. Security and privacy in healthcare networks are becoming increasingly important, with research focusing on secure communication protocols (Le, Lu, Hsu, Do, Chou, & Wei, 2022).
Eigenschaften
CAS-Nummer |
209112-21-0 |
|---|---|
Produktname |
5-CR, 6G, SE |
Molekularformel |
C31H29N3O7 |
Molekulargewicht |
555.59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)